2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide
Description
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Properties
IUPAC Name |
2-[1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O3S/c1-4-31-23-22(16(2)29-31)28-25(30(24(23)33)14-18-7-11-20(34-3)12-8-18)35-15-21(32)27-13-17-5-9-19(26)10-6-17/h5-12H,4,13-15H2,1-3H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMVQBMEDVCQHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)OC)SCC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide is a member of the pyrazolopyrimidine class, known for its diverse biological activities and potential therapeutic applications. This article aims to explore the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features a fused pyrazole and pyrimidine ring system, which is characteristic of many biologically active compounds. The presence of various functional groups, such as the methoxyphenyl and fluorophenyl moieties, contributes to its unique chemical properties.
Molecular Formula
- Molecular Formula : C24H31N5O3S
- Molecular Weight : 469.6 g/mol
Structural Features
| Component | Description |
|---|---|
| Pyrazolo[4,3-d]pyrimidine core | Central structure providing biological activity |
| Methoxyphenyl group | Enhances solubility and biological interactions |
| Fluorophenyl group | Potentially increases binding affinity to targets |
Antiviral Activity
Recent studies have indicated that pyrazolopyrimidine derivatives exhibit promising antiviral properties. For instance, compounds structurally similar to our target compound have shown efficacy against the Ebola virus (EBOV). In vitro studies demonstrated that certain derivatives had submicromolar activity against EBOV by inhibiting viral entry at the level of NPC1 (Niemann-Pick C1) .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. A study screening a drug library on multicellular spheroids identified novel anticancer compounds with mechanisms involving apoptosis induction and cell cycle arrest . The specific role of our compound in these pathways remains to be elucidated but suggests a significant therapeutic promise.
The mechanism by which this compound exerts its biological effects is likely multifaceted, involving:
- Inhibition of key enzymes : Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis .
- Interaction with cellular receptors : The structural features may facilitate binding to specific receptors involved in viral entry or cancer cell proliferation.
Study 1: Antiviral Screening
In a recent study focused on antiviral activity, compounds related to our target were screened for their ability to inhibit EBOV entry. Compounds 25a and 26a displayed exceptional efficacy with EC50 values of 0.64 µM and 0.93 µM, respectively . These results suggest that modifications in the structure can significantly enhance antiviral potency.
Study 2: Anticancer Efficacy
A comprehensive screening identified several pyrazolopyrimidine derivatives that showed promising results in inhibiting cancer cell growth. Notably, the compound's structural analogs demonstrated effective cytotoxicity against various cancer cell lines through mechanisms such as inducing apoptosis .
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that derivatives of pyrazolopyrimidine compounds exhibit significant anti-inflammatory effects. This compound specifically has shown potential in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammatory processes.
Mechanism of Action :
- Inhibition of COX Enzymes : Studies have demonstrated that this compound can effectively inhibit COX enzyme activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib.
- Reduction of Prostaglandin Production : The compound reduces the production of prostaglandin E2 (PGE2), a key mediator in inflammation, thereby alleviating inflammatory responses.
Anticancer Potential
Emerging studies suggest that compounds similar to this pyrazolopyrimidine derivative may possess anticancer properties. The mechanisms may involve:
- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : Promoting programmed cell death in malignant cells through various signaling pathways.
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to its unique structural features:
- Sulfanyl Group : Essential for interaction with biological targets.
- Acetamide Functional Group : Enhances solubility and bioavailability.
- Substituted Aromatic Rings : Increase membrane permeability and binding affinity to targets.
Case Studies and Research Findings
- Inhibition Studies : A recent study evaluated various pyrazolopyrimidine derivatives against COX enzymes using an inhibitor screening assay. The results indicated that certain derivatives suppressed COX enzyme activity effectively, with IC50 values as low as 0.04 μmol.
- Cancer Cell Line Testing : In vitro studies on cancer cell lines have shown that compounds similar to this one can induce significant cytotoxic effects, leading to reduced viability of cancer cells.
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound?
Answer:
The compound’s synthesis typically involves sequential functionalization of the pyrazolo[4,3-d]pyrimidin-7-one core. Key steps include:
- Sulfanylation : Reaction of the 5-chloro intermediate with a thiol nucleophile (e.g., potassium thioacetate) under anhydrous DMF at 60–80°C for 12–24 hours .
- Acetamide coupling : Use of EDCI/HOBt-mediated coupling between the sulfanyl intermediate and 4-fluorobenzylamine in dichloromethane .
- Purification : Flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures .
Validation : Monitor reaction progress via TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) and confirm purity by HPLC (C18 column, 90% acetonitrile/water) .
Advanced: How can researchers optimize low yields in the sulfanylation step?
Answer:
Low yields often arise from steric hindrance at the 5-position of the pyrimidinone core. Mitigation strategies include:
- Solvent optimization : Replace DMF with DMSO to enhance nucleophilicity of the thiolate ion .
- Catalysis : Introduce 10 mol% tetrabutylammonium iodide (TBAI) to stabilize transition states via phase-transfer mechanisms .
- Design of Experiments (DOE) : Apply a 3-factor (temperature, solvent polarity, catalyst loading) Box-Behnken design to identify optimal conditions .
Data analysis : Use ANOVA to isolate significant variables; prioritize reaction time (p < 0.05) over temperature in this system .
Basic: What spectroscopic techniques are critical for structural confirmation?
Answer:
- 1H/13C NMR : Key signals include the pyrimidinone C=O at ~170 ppm (13C) and the 4-fluorobenzyl NH at δ 8.2–8.5 ppm (1H) .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error .
- X-ray crystallography : Resolve regiochemistry of the pyrazolo-pyrimidine core; validate using Mercury 4.3 for bond-length analysis .
Advanced: How to resolve contradictions in biological activity data across assays?
Answer:
Contradictions often stem from assay-specific parameters (e.g., pH, serum proteins). Methodological solutions:
- Orthogonal assays : Compare enzyme inhibition (IC50) in cell-free vs. cell-based systems to differentiate direct binding from off-target effects .
- Control experiments : Pre-incubate with 1 mM glutathione to test redox-mediated false positives .
- Data normalization : Express activity as % inhibition relative to vehicle controls with ≥3 biological replicates; apply Grubbs’ test to exclude outliers .
Advanced: What computational tools predict reactivity at the pyrimidinone core?
Answer:
- DFT calculations : Use Gaussian 16 at the B3LYP/6-31G* level to model electrophilic substitution at the 5-position; compare Fukui indices (f⁻) for sulfur vs. nitrogen sites .
- Molecular docking (AutoDock Vina) : Simulate binding to kinase targets (e.g., CDK2) to prioritize substituents with ΔG < −8 kcal/mol .
- Machine learning : Train a Random Forest model on PubChem data (n=200 analogs) to predict regioselectivity .
Basic: How to address solubility limitations in in vitro assays?
Answer:
- Co-solvents : Prepare 10 mM stock in DMSO (≤0.1% final concentration) to minimize cytotoxicity .
- Surfactants : Add 0.01% Tween-80 to aqueous buffers for hydrophobic compounds .
- Salt formation : Screen hydrochloride or mesylate salts using a Crystal16 parallel crystallizer .
Advanced: What strategies improve regioselectivity in functionalizing the pyrazolo-pyrimidine core?
Answer:
- Kinetic vs. thermodynamic control : Use low temperatures (−20°C) to favor sulfanylation at the 5-position over 2-position .
- Protecting groups : Introduce a tert-butoxycarbonyl (Boc) group at the 1-ethyl position to block unwanted alkylation .
- In situ IR monitoring : Track reaction intermediates via ReactIR 45m (Mettler Toledo) to adjust reagent stoichiometry dynamically .
Basic: Which analytical methods assess batch-to-batch purity?
Answer:
- HPLC-DAD : Use a 5 µm C18 column (4.6 × 150 mm) with 0.1% TFA in water/acetonitrile; retention time ~8.2 min .
- LC-MS/MS : Monitor for common impurities (e.g., des-fluoro byproduct, m/z 498.2 → 356.1) .
- Elemental analysis : Confirm C, H, N within ±0.4% of theoretical values .
Advanced: How to design bioisosteric replacements for the 4-fluorobenzyl group?
Answer:
- Scaffold hopping : Replace 4-fluorobenzyl with 4-chlorobenzyl or 3,4-difluorophenyl; assess LogP changes via ACD/Labs Percepta .
- Pharmacophore modeling (MOE) : Identify critical H-bond acceptors (e.g., acetamide carbonyl) and hydrophobic contacts .
- Synthetic feasibility : Prioritize analogs with ≤5 synthetic steps using Retrosynthesis Planner (CAS SciFinder) .
Advanced: What mechanistic studies elucidate the role of the sulfanyl linker?
Answer:
- Kinetic isotope effects (KIE) : Compare kH/kD for H2O vs. D2O in hydrolysis assays to probe transition-state geometry .
- Radical trapping : Add TEMPO (2 mM) to reactions to test for single-electron transfer pathways .
- Computational MD simulations : Simulate linker flexibility in Desmond (100 ns trajectories) to correlate with target residence time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
